![molecular formula C22H29N5O2 B2363646 N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 898451-90-6](/img/structure/B2363646.png)
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Description
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications
Structural and Conformational Analysis
- The compound's molecular structure and conformations have been analyzed through crystallography and computational methods, providing insights into its geometrical and electronic parameters which can be correlated with its potential biological activities (Karczmarzyk & Malinka, 2008).
- The analysis of its crystal structure has shown detailed molecular packing influenced by hydrogen bonds and π…π interactions, indicating potential for drug design and material science applications (Ozbey, Kuş, & Göker, 2001).
Neurological Applications
- The compound has shown potential in improving cognitive functions such as learning and memory in animal models, making it a candidate for further studies in neurodegenerative diseases or cognitive impairments (Zhang Hong-ying, 2012).
Catalytic Applications
- It has been utilized as a promoter in Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides, demonstrating its potential in facilitating chemical reactions in synthetic chemistry (Bhunia, De, & Ma, 2022).
Molecular Interaction Studies
- Studies have explored the intermolecular interactions and molecular packing of the compound, providing insights into its properties and potential applications in materials science and molecular engineering (Jotani et al., 2016).
properties
IUPAC Name |
N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-17-3-5-19(6-4-17)20(27-13-11-26(2)12-14-27)16-25-22(29)21(28)24-15-18-7-9-23-10-8-18/h3-10,20H,11-16H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMGEXAKGUDBFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=NC=C2)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide |
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